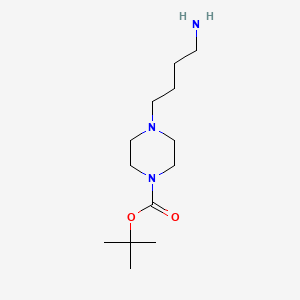
1-Boc-4-(4-aminobutyl)piperazine
Descripción general
Descripción
1-Boc-4-(4-aminobutyl)piperazine, also known as tert-butyl 4-(4-aminobutyl)piperazine-1-carboxylate, is a versatile chemical compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol. This compound is widely used in various fields of scientific research due to its unique chemical structure and biological activity.
Métodos De Preparación
The synthesis of 1-Boc-4-(4-aminobutyl)piperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate . recent advancements have introduced a more efficient synthetic route using diethylamine as a starting material. This method involves three key steps: chlorination, Boc protection, and cyclization . The process begins with the reaction of diethylamine with a chlorinating agent to produce di(2-chloroethyl)amine, followed by Boc protection and cyclization to yield this compound . This approach results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .
Análisis De Reacciones Químicas
1-Boc-4-(4-aminobutyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Often carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions include piperazinyl amides and derivatives with dual receptor affinities, such as 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones .
Aplicaciones Científicas De Investigación
1-Boc-4-(4-aminobutyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a key intermediate in the synthesis of biologically active compounds, including piperazinyl amides.
Biology: Employed in the study of receptor binding affinities, particularly for D2 and 5-HT1A receptors.
Medicine: Integral in the development of therapeutic agents aimed at treating psychiatric disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-(4-aminobutyl)piperazine involves its interaction with molecular targets such as D2 and 5-HT1A receptors . By binding to these receptors, the compound modulates their activity, leading to various pharmacological effects. The specific pathways involved in these interactions are still under investigation, but the compound’s ability to influence receptor binding affinities makes it a valuable tool in drug development .
Comparación Con Compuestos Similares
1-Boc-4-(4-aminobutyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(4-aminophenyl)piperazine: Used in agrochemical, pharmaceutical, and dyestuff applications.
1-Boc-piperazine: A crucial intermediate in the synthesis of biologically active compounds.
The uniqueness of this compound lies in its ability to serve as a versatile intermediate in the synthesis of compounds with dual receptor affinities, making it particularly valuable in the development of therapeutic agents .
Propiedades
IUPAC Name |
tert-butyl 4-(4-aminobutyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-4-6-14/h4-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLALOSAKAKWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403530 | |
| Record name | 1-Boc-4-(4-aminobutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745048-07-1 | |
| Record name | 1,1-Dimethylethyl 4-(4-aminobutyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745048-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-4-(4-aminobutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Amino-butyl)-piperazine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


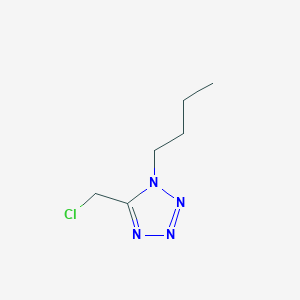
![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

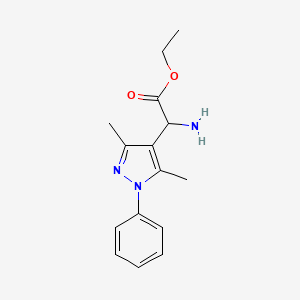
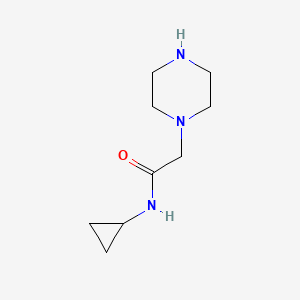


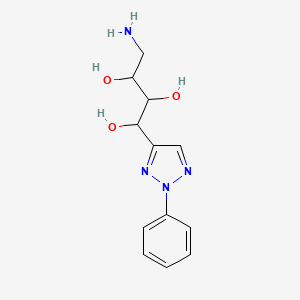



![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

